4-amino-2-(azepan-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide
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Overview
Description
4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine core, followed by the introduction of the amino group, azepane ring, and fluorophenylmethyl group. Common synthetic methods include:
Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the amino group and azepane ring via nucleophilic substitution.
Coupling Reactions: Attachment of the fluorophenylmethyl group using coupling reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the pyrimidine ring or the azepane ring can lead to different reduced forms of the compound.
Substitution: The fluorophenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Chemical Biology: Use as a probe to study biological mechanisms and interactions.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(piperidin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide
- 4-amino-2-(morpholin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide
Uniqueness
4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H22FN5O |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-amino-2-(azepan-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H22FN5O/c19-15-8-4-3-7-13(15)11-21-17(25)14-12-22-18(23-16(14)20)24-9-5-1-2-6-10-24/h3-4,7-8,12H,1-2,5-6,9-11H2,(H,21,25)(H2,20,22,23) |
InChI Key |
VGJMNTGJXDZKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
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